molecular formula C21H24N4OS B14996956 3-amino-N-benzyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-benzyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B14996956
M. Wt: 380.5 g/mol
InChI Key: LHSVLJLQANGGEC-UHFFFAOYSA-N
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Description

3-AMINO-N-BENZYL-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-b]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-BENZYL-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino, benzyl, and isopropyl groups. Common reagents used in these reactions include various amines, benzyl halides, and isopropyl halides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-BENZYL-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-AMINO-N-BENZYL-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-AMINO-N-BENZYL-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Imidazole Derivatives: Known for their broad range of chemical and biological properties.

    Triazine Derivatives: Exhibiting various biological activities such as antimicrobial and anticancer properties.

Uniqueness

3-AMINO-N-BENZYL-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

3-amino-N-benzyl-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C21H24N4OS/c1-13(2)25-9-8-17-15(12-25)10-16-18(22)19(27-21(16)24-17)20(26)23-11-14-6-4-3-5-7-14/h3-7,10,13H,8-9,11-12,22H2,1-2H3,(H,23,26)

InChI Key

LHSVLJLQANGGEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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